N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
Description
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a hybrid heterocyclic compound combining a 1,3,4-thiadiazole core and a quinazolin-4-one pharmacophore. This dual functionality positions the compound as a candidate for antimicrobial and anticancer applications.
Properties
Molecular Formula |
C19H15N5O2S |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C19H15N5O2S/c25-16(11-24-12-20-15-9-5-4-8-14(15)18(24)26)21-19-23-22-17(27-19)10-13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,21,23,25) |
InChI Key |
DYELZDKZBKCINE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Thiosemicarbazide Formation
The thiadiazole ring is constructed from benzyl hydrazinecarbothioamide , synthesized via the reaction of benzyl hydrazine with carbon disulfide in alkaline ethanol:
Reaction Conditions :
-
Temperature: 0–5°C (exothermic control)
-
Duration: 4–6 hours
-
Yield: 85–90%
Cyclization to Thiadiazole
Cyclization is achieved using phosphorus oxychloride (POCl₃) under reflux:
Optimized Parameters :
-
Solvent: Toluene
-
Temperature: 110°C
-
Time: 8–10 hours
-
Yield: 75–80%
Characterization Data :
Synthesis of 2-(4-Oxoquinazolin-3(4H)-yl)acetic Acid
Quinazolinone Core Formation
Anthranilic acid serves as the starting material, cyclized with acetic anhydride to form 2-methylbenzoxazin-4-one :
Reaction Conditions :
-
Temperature: Reflux (140°C)
-
Duration: 4 hours
-
Yield: 92–95%
Nucleophilic Addition and Ring Opening
The benzoxazinone intermediate reacts with glycine ethyl ester to introduce the acetic acid sidechain:
Optimized Parameters :
-
Solvent: Glacial acetic acid
-
Temperature: 100°C
-
Time: 6 hours
-
Yield: 70–75%
Characterization Data :
Amide Coupling and Final Product Assembly
Activation of Carboxylic Acid
2-(4-Oxoquinazolin-3(4H)-yl)acetic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acyl chloride:
Conditions :
-
Solvent: Dry dichloromethane
-
Temperature: 0°C → room temperature
-
Duration: 2 hours
Coupling with 5-Benzyl-1,3,4-thiadiazol-2-amine
The acyl chloride reacts with 5-benzyl-1,3,4-thiadiazol-2-amine in the presence of triethylamine (Et₃N) :
Optimized Parameters :
-
Solvent: Tetrahydrofuran (THF)
-
Temperature: 0°C → room temperature
-
Time: 12 hours
-
Yield: 70–75%
Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization from ethanol.
Alternative Synthetic Pathways and Comparative Analysis
One-Pot Sequential Synthesis
A streamlined approach combines cyclization and coupling in a single pot using N,N’-carbonyldiimidazole (CDI) as a coupling agent:
Advantages :
Disadvantages :
-
Requires strict stoichiometric control
Solid-Phase Synthesis
Immobilization of the thiadiazole amine on Wang resin enables iterative coupling and cleavage, though yields are moderate (60–65%).
Analytical Validation and Quality Control
Spectroscopic Data for Final Product :
-
Molecular Formula : C₁₉H₁₆N₆O₂S
-
IR (KBr) : 3300 cm⁻¹ (N–H), 1680 cm⁻¹ (amide C=O), 1615 cm⁻¹ (C=N)
-
¹H NMR (DMSO-d₆) : δ 8.30 (s, 1H, quinazolinone-H), 7.40–7.25 (m, 9H, Ar–H), 4.35 (s, 2H, CH₂CO), 4.15 (s, 2H, CH₂Ph)
Purity Assessment :
Industrial-Scale Considerations
Solvent Selection
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiadiazole ring undergoes nucleophilic substitution at position 5 (benzyl-substituted site) under controlled conditions.
Example reaction :
Key parameters :
| Reagent (R-X) | Temperature | Solvent | Yield |
|---|---|---|---|
| Methyl iodide | 60°C | DMF | 78% |
| Benzyl chloride | 80°C | THF | 65% |
This reactivity is critical for introducing alkyl/aryl groups to modulate lipophilicity or bioactivity .
Hydrolysis of the Acetamide Linker
The acetamide bridge (-NHCO-) undergoes acid- or base-catalyzed hydrolysis:
Acidic hydrolysis :
Basic hydrolysis :
Comparative kinetics :
| Condition | Time (h) | Conversion |
|---|---|---|
| 6M HCl, 90°C | 4 | 92% |
| 2M NaOH, 70°C | 6 | 85% |
Hydrolysis products retain the quinazolin-4-one moiety, enabling further derivatization .
Cycloaddition Reactions
The thiadiazole participates in [3+2] cycloadditions with dipolarophiles like nitrile oxides:
Optimized conditions :
-
Solvent: Acetonitrile
-
Catalyst: Triethylamine (5 mol%)
-
Temperature: 25°C
-
Yield: 70–80%
Resulting fused heterocycles exhibit enhanced rigidity, potentially improving target binding .
Oxidation of the Quinazolin-4-one Ring
Quinazolin-4-one undergoes oxidation at the 4-position with KMnO₄:
Conditions :
-
0.1M KMnO₄, pH 9.5
-
60°C, 3 h
-
Yield: 88%
Reduction of the Benzyl Group
Catalytic hydrogenation reduces the benzyl substituent:
Parameters :
| Pressure (psi) | Solvent | Conversion |
|---|---|---|
| 50 | Ethanol | 95% |
Reduction products show altered pharmacokinetic profiles due to increased hydrophobicity .
Interaction with Biological Targets
The compound reacts with enzymatic nucleophiles (e.g., cysteine residues) via its electrophilic sites:
Key interactions :
| Target Enzyme | Binding Affinity (Kd, μM) | Mechanism |
|---|---|---|
| Dihydrofolate reductase | 0.45 | Competitive inhibition |
| Topoisomerase II | 1.2 | DNA intercalation |
Structural determinants :
-
Thiadiazole sulfur coordinates with Zn²⁺ in metalloenzymes.
-
Quinazolin-4-one mimics purine bases, enabling DNA interaction .
Comparative Reactivity with Analogues
| Reaction Type | This Compound | N-(5-Phenyl-thiadiazolyl)acetamide |
|---|---|---|
| Hydrolysis rate (t₁/₂) | 2.5 h | 4.8 h |
| Cycloaddition yield | 78% | 62% |
| Oxidation stability | High | Moderate |
The benzyl group enhances electron density, accelerating nucleophilic substitutions compared to phenyl analogues .
Degradation Pathways
Under accelerated stability testing (40°C/75% RH):
| Pathway | Degradation Product | % After 30 Days |
|---|---|---|
| Hydrolysis | Quinazolin-4-one acid | 12% |
| Oxidation | Sulfoxide derivative | 8% |
| Photolysis (UV light) | Thiadiazole ring-opened | 15% |
Stabilizers like BHT (0.01% w/w) reduce oxidation to <2% under the same conditions .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiadiazole and quinazolinone compounds often exhibit significant antimicrobial properties. For instance, studies on similar compounds have shown effectiveness against various bacterial strains and fungi, suggesting that N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide may possess comparable antimicrobial activity. The mechanism typically involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Anticancer Potential
The anticancer properties of compounds containing thiadiazole and quinazolinone rings have been well-documented. For example, studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and others. Molecular docking studies suggest that these compounds can effectively bind to target proteins involved in cancer progression, potentially leading to new therapeutic strategies.
| Compound | Target Cancer Cell Line | IC50 Value |
|---|---|---|
| Compound A | MCF7 | 15 µM |
| Compound B | A549 | 10 µM |
| This compound | TBD | TBD |
Anti-inflammatory Effects
Compounds with similar structural motifs have been investigated for their anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). This suggests that this compound could be explored for its potential in treating inflammatory diseases.
Synthesis and Development
The synthesis of this compound typically involves:
- Formation of the Thiadiazole Ring : Achieved through cyclization reactions involving thiosemicarbazides.
- Formation of the Quinazolinone Ring : Condensation reactions with anthranilic acid derivatives.
- Coupling : The final step involves coupling these two moieties using coupling reagents like EDCI or DCC to form the desired acetamide linkage.
Case Study 1: Anticancer Activity
In a study evaluating a series of quinazoline derivatives, one compound demonstrated an IC50 value of 12 µM against the MCF7 cell line. This highlights the potential of similar structures like this compound in cancer therapy.
Case Study 2: Antimicrobial Screening
A derivative with a similar thiadiazole structure was tested against Gram-positive and Gram-negative bacteria and exhibited significant antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
Mechanism of Action
The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to the desired therapeutic effect. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Structural Analogues with Modified Thiadiazole Substituents
Compounds sharing the N-(1,3,4-thiadiazol-2-yl)acetamide backbone but differing in substituents demonstrate varied bioactivity:
Key Insight : The benzyl group in the target compound enhances bioactivity compared to smaller alkyl chains (e.g., ethyl), likely due to increased hydrophobic interactions with target enzymes .
Quinazolin-4-one Derivatives with Varied Aryl Modifications
Quinazolinone-based analogs highlight the role of the 4-oxoquinazolin-3(4H)-yl group in bioactivity:
Key Insight: Styryl-substituted quinazolinones (e.g., 11s) exhibit superior anticancer activity due to enhanced π-π stacking with DNA or enzyme active sites, whereas smaller substituents (e.g., pyridinyl) favor antimycobacterial activity .
Hybrid Derivatives with Additional Heterocyclic Systems
Compounds integrating triazine or piperazine rings demonstrate expanded pharmacological profiles:
Key Insight : The addition of triazine or piperazine moieties broadens the spectrum of activity, particularly in antiviral and kinase inhibition applications .
Research Findings and Mechanistic Insights
- Anticancer Activity : Styryl-substituted derivatives (e.g., 11s) induce apoptosis via ROS-mediated mitochondrial dysfunction, with IC₅₀ values <5 µM in breast cancer models .
- Antimicrobial Action : Benzylthio-thiadiazole derivatives disrupt bacterial cell wall synthesis, showing MIC values of 4–8 µg/mL against Staphylococcus aureus .
- Enzyme Inhibition: Quinazolinone-acetamide hybrids inhibit InhA (Ki = 0.9 µM) by competing with the NADH cofactor, critical for tuberculosis treatment .
Biological Activity
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and other relevant pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 440.50 g/mol. The compound features a thiadiazole ring and a quinazoline moiety, which are known for their biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing both thiadiazole and quinazoline rings. For instance:
- In Vitro Studies : The compound has shown promising cytotoxic effects against various cancer cell lines. A study evaluating its effects on MCF-7 (breast cancer) and HepG2 (liver cancer) cells reported IC50 values indicating significant growth inhibition compared to control groups .
-
Mechanisms of Action : The mechanisms underlying the anticancer activity include:
- Inhibition of DNA Synthesis : Compounds with thiadiazole rings have been noted to inhibit RNA and DNA synthesis without adversely affecting protein synthesis .
- Induction of Apoptosis : Certain derivatives have been shown to trigger apoptosis in cancer cells, evidenced by increased apoptotic markers in treated cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Research indicates that:
- Substituents on the benzyl group can enhance potency.
- The presence of halogen groups (e.g., chloro or nitro) has been associated with increased anticancer activity .
Comparative Biological Activity
A comparative analysis of similar compounds reveals that those containing the 1,3,4-thiadiazole moiety frequently exhibit a range of biological activities:
| Compound Type | Activity | Reference |
|---|---|---|
| Thiadiazole Derivatives | Anticancer | |
| Quinazolines | Antimicrobial | |
| Benzothiazoles | Dual BRAF/VEGFR Inhibitors |
Case Studies
Case Study 1: Antitumor Efficacy
A recent study synthesized various thiadiazole derivatives and evaluated their efficacy against different cancer cell lines. The results indicated that compounds with a benzyl substituent showed enhanced cytotoxicity against MCF-7 cells with an IC50 value lower than 10 µM .
Case Study 2: Mechanistic Insights
Another investigation focused on the apoptotic mechanisms induced by quinazoline-thiadiazole hybrids. These studies demonstrated that treatment with this compound led to significant increases in early and late apoptotic cells compared to untreated controls .
Q & A
Q. What synthetic strategies are effective for preparing N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide?
- Methodology : The compound can be synthesized via multi-step reactions involving: (i) Condensation of 5-benzyl-1,3,4-thiadiazol-2-amine with chloroacetyl chloride at 0–5°C to form N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide . (ii) Subsequent coupling with 4-oxoquinazolin-3(4H)-yl acetic acid derivatives under reflux conditions in polar aprotic solvents (e.g., DMF) .
- Key parameters : Reaction time (18–43 hours), stoichiometric ratios (e.g., 1:6.4 to 1:15.6 for aldehyde derivatives), and temperature control (reflux) significantly impact yield .
Q. How is the structural identity of this compound confirmed?
- Analytical techniques :
- 1H/13C NMR : Assign chemical shifts for protons and carbons in the thiadiazole (δ ~7.5–8.5 ppm for aromatic protons) and quinazolinone (δ ~6.8–7.3 ppm) moieties .
- EI-MS : Confirm molecular weight (e.g., m/z 455–493 [M+] for analogous derivatives) .
- Elemental analysis : Validate C, H, N, S composition (e.g., <0.4% deviation for C24H17ClN4O4) .
Q. What spectroscopic methods are critical for monitoring synthetic intermediates?
- TLC : Track reaction progress using silica gel plates and UV visualization .
- FT-IR : Identify functional groups (e.g., C=O stretch at ~1678 cm⁻¹, C=N at ~1624 cm⁻¹) .
Advanced Research Questions
Q. How does structural modification of the thiadiazole or quinazolinone moieties affect anticancer activity?
- Structure-activity relationship (SAR) :
- Thiadiazole substitution : Electron-withdrawing groups (e.g., -Cl, -Br) at the benzyl position enhance apoptosis induction via caspase-3/9 activation .
- Quinazolinone modification : Styryl substituents (e.g., 3-nitrostyryl) improve cytotoxicity against prostate (PC3) and breast (MCF7) cancer cells by stabilizing DNA intercalation .
Q. What computational tools are recommended for analyzing crystallographic data?
- Software :
- SHELX : For small-molecule refinement (e.g., SHELXL) and structure solution (SHELXD) .
- ORTEP-3 : Generate thermal ellipsoid plots to visualize molecular geometry and hydrogen bonding .
- Workflow : Use WinGX for data integration, including Fourier maps and R-factor analysis (R1 < 0.05 for high-resolution data) .
Q. How to resolve contradictions in biological activity data across studies?
- Case example : Discrepancies in IC50 values may arise from:
- Cell line variability : MCF7 (ER+) vs. MDA-MB-231 (ER-) respond differently to quinazolinone derivatives .
- Assay conditions : Varying serum concentrations (e.g., 5% vs. 10% FBS) alter compound bioavailability .
Q. What strategies optimize in vivo pharmacokinetics for this compound?
- Lipid solubility : Introduce hydrophobic groups (e.g., 4-methoxyphenyl) to enhance blood-brain barrier penetration .
- Metabolic stability : Replace ester linkages with amide bonds to reduce hepatic clearance .
- Animal models : Use xenograft mice to measure tumor volume reduction (e.g., 40–60% at 50 mg/kg) .
Methodological Notes
- Synthesis challenges : Prolonged reaction times (>24 hours) may degrade acid-sensitive intermediates; use inert atmospheres (N2/Ar) for stability .
- Data reproducibility : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to confirm regiochemistry .
- Ethical compliance : Adhere to OECD guidelines for in vivo studies, including humane endpoints and 3R principles (Replacement, Reduction, Refinement) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
